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Compound of Interest

Compound Name: Hdac-IN-64

Cat. No.: B12380692 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative overview of the in vivo efficacy of selected Histone Deacetylase (HDAC) inhibitors

in xenograft models. While this guide aims to include novel compounds, publicly available in

vivo efficacy data for Hdac-IN-64 (also known as Compound 13), a recently identified potent

class IIa HDAC inhibitor with promising in vitro activity against prostate cancer cells, could not

be retrieved from the reviewed scientific literature. Therefore, a direct comparison is not

feasible at this time. This guide will focus on established HDAC inhibitors for which quantitative

xenograft data is available.

This guide presents a comparative analysis of the preclinical efficacy of three well-documented

HDAC inhibitors: Vorinostat, Panobinostat, and Romidepsin. The data is compiled from studies

utilizing xenograft models of various cancers, providing insights into their tumor growth

inhibition properties.

In Vivo Efficacy of Selected HDAC Inhibitors: A
Comparative Summary
The following table summarizes the quantitative data on the in vivo efficacy of Vorinostat,

Panobinostat, and Romidepsin in different xenograft models.
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Compoun
d

Cancer
Type

Cell Line
Animal
Model

Dosing
Regimen

Tumor
Growth
Inhibition
(TGI)

Referenc
e

Vorinostat
Prostate

Cancer
CWR22 Mice

50

mg/kg/day

Significant

suppressio

n of tumor

growth

[1]

Vorinostat
Prostate

Cancer
PC-3

Not

Specified

Not

Specified

Suppressio

n of

xenograft

tumors

[1]

Vorinostat
Neuroblast

oma

IMR-32,

SK-N-DZ
Nude Mice

25 mg/kg,

IP, 3 times

a week

Significant

reduction

in

xenograft

tumor

formation

(in

combinatio

n)

Panobinost

at

Canine

NHL
CLBL-1 SCID Mice

10 mg/kg,

IP, 5

days/week

for 2 weeks

82.9% [2][3]

Panobinost

at

Canine

NHL
CLBL-1 SCID Mice

20 mg/kg,

IP, 5

days/week

for 2 weeks

97.3% [2][3]

Romidepsi

n
DDLPS LPS863

Not

Specified

Not

Specified

Significant

delay in

tumor

growth

[4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2917101/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2917101/
https://www.researchgate.net/figure/Panobinostat-treatment-strongly-inhibits-in-vivo-tumor-growth-in-a-canine-NHL-tumor_fig4_325839293
https://pmc.ncbi.nlm.nih.gov/articles/PMC6033347/
https://www.researchgate.net/figure/Panobinostat-treatment-strongly-inhibits-in-vivo-tumor-growth-in-a-canine-NHL-tumor_fig4_325839293
https://pmc.ncbi.nlm.nih.gov/articles/PMC6033347/
https://www.researchgate.net/figure/Romidepsin-exhibits-anti-tumor-effect-in-xenograft-model-of-DDLPS-A-C-DDLPS-xenograft_fig3_336651091
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Romidepsi

n
NSCLC NCI-H1299

BALB/c

Athymic

Nude Mice

1.2 mg/kg,

IP, 3 times

at 4-day

intervals

43% (not

statistically

significant

alone)

[5]

Romidepsi

n

Bladder

Cancer
RT112

CD1-nude

mice

4 mg/kg,

single IP

injection

Significant

tumor

growth

inhibition

(in

combinatio

n with

radiation)

[6]

Experimental Protocols
Detailed methodologies for the cited xenograft experiments are crucial for interpretation and

replication. Below are the available protocols.

Vorinostat in Prostate Cancer Xenograft Model
Cell Line and Animal Model: CWR22 human prostate cancer cells were transplanted into

mice.[1]

Dosing: Vorinostat was administered at a dose of 50 mg/kg/day.[1]

Efficacy Assessment: Tumor growth was monitored. A significant suppression of tumor

growth was observed compared to the control group.[1]

Toxicity Assessment: No detectable toxicity was observed, as evaluated by changes in

weight and necropsy examination.[1]

Panobinostat in Canine NHL Xenograft Model
Cell Line and Animal Model: 1 x 10^6 CLBL-1 canine lymphoma cells were injected

subcutaneously into 6-8 week-old SOPF/SHO SCID mice in a matrigel suspension.[2]
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Treatment Initiation: Treatment began when tumors reached a volume of approximately 100

mm³.[2]

Dosing: Mice were randomized into three groups: vehicle control, Panobinostat at 10 mg/kg,

and Panobinostat at 20 mg/kg. Treatment was administered via intraperitoneal injections for

5 days a week for 2 weeks.[2]

Efficacy Assessment: Tumor volumes were measured three times a week using a caliper and

calculated as (width)² × length.[2]

Romidepsin in NSCLC Xenograft Model
Cell Line and Animal Model: Five million NCI-H1299 cells were injected subcutaneously into

female BALB/c athymic nude mice.[5]

Treatment Initiation: Mice were divided into treatment groups 7 days after tumor

development.[5]

Dosing: Romidepsin was administered at 1.2 mg/kg body weight via intraperitoneal injection,

three times at 4-day intervals.[5]

Efficacy Assessment: Tumor sizes were measured at indicated days.[5]

Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in this research, the following diagrams are provided.
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Xenograft Model Experimental Workflow
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General Signaling Pathway of HDAC Inhibitors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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